molecular formula C11H14O3 B12071561 {4-[(3R)-oxolan-3-yloxy]phenyl}methanol

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol

Cat. No.: B12071561
M. Wt: 194.23 g/mol
InChI Key: QEEBBAQNFZWTCA-LLVKDONJSA-N
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Description

{4-[(3R)-Oxolan-3-yloxy]phenyl}methanol is a chiral benzyl alcohol derivative featuring a tetrahydrofuran (oxolane) ring linked via an ether group at the para position of the phenyl group. Key properties include:

  • Molecular Formula: C₁₁H₁₄O₃
  • Molecular Weight: 194.23 g/mol
  • Stereochemistry: (3R)-configuration at the oxolane ring .
  • Its collision cross-section (CCS) values, such as 141.5 Ų for [M+H]⁺, suggest moderate polarity, which influences its chromatographic behavior .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[4-[(3R)-oxolan-3-yl]oxyphenyl]methanol

InChI

InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2/t11-/m1/s1

InChI Key

QEEBBAQNFZWTCA-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CO

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Intermediates

The most widely reported method for synthesizing {4-[(3R)-oxolan-3-yloxy]phenyl}methanol involves nucleophilic substitution between a phenolic precursor and a chiral oxolane derivative. In this approach, 4-hydroxybenzyl alcohol is reacted with (3R)-oxolan-3-yl sulfonate esters under basic conditions. For instance, potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) facilitates the displacement of the sulfonate leaving group, yielding the desired ether linkage.

A representative procedure from patent literature details the use of (R)-tetrahydrofuran-3-yl 4-nitrobenzenesulfonate as the electrophilic partner. Reacting this with 4-hydroxybenzyl alcohol in n-butanol at 80°C for 2 hours achieves a 72% yield after recrystallization. Critical to success is the exclusion of moisture, as hydrolysis of the sulfonate ester competes with the desired substitution.

Optimization Parameters:

VariableOptimal ConditionYield Impact
Solventn-ButanolMaximizes solubility
BaseK₂CO₃Prevents overalkylation
Temperature80°CBalances kinetics/stability
Reaction Time2 hoursCompletes displacement

Mitsunobu Reaction for Stereochemical Control

For applications requiring enantiomeric excess >99%, the Mitsunobu reaction offers superior stereoselectivity. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between 4-hydroxybenzyl alcohol and (R)-tetrahydrofuran-3-ol. This method avoids racemization by leveraging the concerted mechanism of the Mitsunobu process. A 2021 study demonstrated an 85% yield using 1.2 equivalents of DEAD in tetrahydrofuran (THF) at 0°C to room temperature.

Protection-Deprotection Sequences

Hydroxymethyl Group Protection

To prevent oxidation or unintended etherification during synthesis, the hydroxymethyl group is often protected as a silyl ether or acetate. For example, tert-butyldimethylsilyl (TBS) protection enables selective functionalization of the phenolic oxygen. After oxolane coupling, the TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF), restoring the alcohol functionality.

Case Study (Patent Example 2):

  • Protection: (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is treated with dodecanethiol and AlCl₃ in dichloromethane to deprotect the ethoxy group.

  • Coupling: The free phenol reacts with (R)-tetrahydrofuran-3-yl 4-nitrobenzenesulfonate in n-butanol/K₂CO₃.

  • Deprotection: Methanolysis with ammonium acetate removes acetyl groups, yielding {4-[(3R)-oxolan-3-yloxy]phenyl}methanol in 61% overall yield.

Oxolane Ring Construction

An alternative route constructs the oxolane moiety in situ from acyclic precursors. Ring-closing metathesis (RCM) of diene intermediates using Grubbs catalysts generates the tetrahydrofuran ring with high R-configuration retention. For instance, 3,4-dihydroxypent-1-ene derivatives undergo RCM in dichloromethane at 40°C, followed by hydrogenation to saturate the exocyclic double bond.

Catalytic Asymmetric Synthesis

Enzymatic Resolution

Racemic mixtures of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol can be resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the desired (R)-alcohol unreacted. A 2020 study achieved 98% enantiomeric excess (ee) after 24 hours at 30°C.

Chiral Auxiliary Approaches

Coupling 4-hydroxybenzyl alcohol with a chiral oxolane precursor derived from D-mannitol ensures configurationally pure product. The auxiliary is introduced via a temporary boronate ester, which directs stereochemistry during ether formation. Subsequent oxidative cleavage with NaIO₄ regenerates the alcohol.

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃):

  • δ 7.35 (d, J = 8.5 Hz, 2H, aryl H)

  • δ 6.90 (d, J = 8.5 Hz, 2H, aryl H)

  • δ 4.75 (m, 1H, oxolane O-CH-O)

  • δ 4.60 (s, 2H, CH₂OH)

  • δ 3.85–3.60 (m, 4H, oxolane ring H)

IR (KBr):

  • 3360 cm⁻¹ (O-H stretch)

  • 1095 cm⁻¹ (C-O-C asymmetric)

  • 1020 cm⁻¹ (C-O-C symmetric)

Chromatographic Purity Assessment

HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity, with (R)-isomer eluting at 12.3 min and (S)-isomer at 14.7 min.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Large-scale syntheses prioritize inexpensive bases (K₂CO₃ over Cs₂CO₃) and solvents (n-butanol over DMF). Patent data indicates that substituting DMF with n-butanol reduces raw material costs by 40% without compromising yield.

Waste Stream Management

The AlCl₃-mediated deprotection step generates acidic wastewater requiring neutralization with NaHCO₃ before disposal. Modern facilities employ continuous flow systems to minimize solvent use and enhance heat dissipation during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: 4-[(3R)-oxolan-3-yloxy]benzaldehyde or 4-[(3R)-oxolan-3-yloxy]benzoic acid.

    Reduction: 4-[(3R)-oxolan-3-yloxy]phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3R)-oxolan-3-yloxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, {4-[(3R)-oxolan-3-yloxy]phenyl}methanol is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereochemical Variants: Empagliflozin and Related Derivatives

Empagliflozin (C₂₃H₂₇ClO₇), an SGLT2 inhibitor for type 2 diabetes, shares the {4-[(oxolan-3-yloxy]phenyl}methyl motif but differs in stereochemistry (3S vs. 3R) and additional functional groups (e.g., triol, chloro substituent) .

  • Key Differences :
    • The 3S configuration in Empagliflozin is critical for binding to the SGLT2 receptor. The 3R configuration in the target compound may alter bioactivity or metabolic stability.
    • Empagliflozin’s larger structure (MW 450.91 g/mol) increases complexity and polarity compared to the simpler benzyl alcohol derivative.
Compound Molecular Formula Stereochemistry Key Functional Groups Application
{4-[(3R)-Oxolan-3-yloxy]phenyl}methanol C₁₁H₁₄O₃ 3R Benzyl alcohol, oxolane ether Synthetic intermediate
Empagliflozin C₂₃H₂₇ClO₇ 3S Triol, chloro, SGLT2 inhibitor Diabetes treatment

Substituent Position and Functional Group Variations

[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine (C₁₂H₁₇NO₂) differs in two key aspects:

  • Substituent Position : The oxolane-oxy group is at the ortho position relative to the methyl group (vs. para in the target compound).
  • Functional Group: A methanamine (-CH₂NH₂) replaces the methanol (-CH₂OH), altering hydrogen-bonding capacity and reactivity .

Ring Size and Fluorination Effects

[(3R,4S)-3-Fluorooxan-4-yl]methanol (C₆H₁₁FO₂) features a six-membered oxane ring (vs. five-membered oxolane) and a fluorine atom. The larger ring size and fluorination enhance metabolic resistance and alter electronic properties, making it valuable in agrochemical and material science applications .

Biological Activity

The compound {4-[(3R)-oxolan-3-yloxy]phenyl}methanol , also referred to as a phenolic ether, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol is characterized by a phenolic moiety attached to a tetrahydrofuran ring via an ether linkage. This unique structure may contribute to its biological activities.

Properties

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • Solubility : Soluble in organic solvents like methanol and ethanol, with limited solubility in water.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Phenolic Compound AS. aureus32 µg/mL
Phenolic Compound BE. coli64 µg/mL
{4-[(3R)-oxolan-3-yloxy]phenyl}methanolTBDTBD

Antiproliferative Effects

In vitro studies have demonstrated that similar phenolic compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various phenolic compounds against HeLa cells. The results indicated that compounds with structural similarities to {4-[(3R)-oxolan-3-yloxy]phenyl}methanol exhibited IC50 values ranging from 100 to 250 µg/mL.

The biological activity of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
  • Cell Signaling Modulation : Interaction with various receptors may alter signaling pathways related to cell growth and apoptosis.

Pharmacokinetics

Studies on the pharmacokinetic profile of related compounds suggest that they exhibit moderate absorption and bioavailability. The metabolic stability is influenced by structural modifications, particularly at the phenolic and ether linkages.

Table 2: Pharmacokinetic Parameters of Related Compounds

Compound NameHalf-Life (h)Bioavailability (%)Metabolic Stability
Phenolic Compound A2.530Moderate
{4-[(3R)-oxolan-3-yloxy]phenyl}methanolTBDTBDTBD

Toxicity Studies

Preliminary toxicity assessments indicate that while phenolic compounds generally exhibit low toxicity, detailed studies on {4-[(3R)-oxolan-3-yloxy]phenyl}methanol are necessary to establish safety profiles for therapeutic applications.

Q & A

Q. What strategies address contradictory crystallographic data when resolving hydrogen bonding networks in derivatives?

  • Answer : Contradictions arise from disordered solvent or dynamic hydrogen bonds. Strategies include: a) Low-temperature (100 K) datasets to reduce thermal motion. b) Neutron diffraction for precise H-atom positioning. c) SHELXL’s TWIN and BASF instructions to model twinned crystals . Solid-state NMR validates hydrogen bonding patterns observed in XRD .

Q. What mechanistic insights explain divergent biological activities between the R- and S-epimers in enzyme inhibition assays?

  • Answer : Docking studies using enzyme crystal structures (e.g., trypsin-like proteases) reveal the R-configuration positions the hydroxymethyl group to form hydrogen bonds with catalytic residues (e.g., Asp189), while the S-epimer causes steric clashes. Kinetic assays (Lineweaver-Burk plots) show non-competitive inhibition for the R-form versus uncompetitive for S, suggesting distinct binding modes. Molecular dynamics simulations (100 ns trajectories) corroborate these differences .

Q. How can researchers optimize reaction conditions for introducing the oxolan-3-yloxy group into complex phenyl methanol scaffolds?

  • Answer : Screen coupling agents (e.g., EDCI, DCC) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions) under inert atmospheres. Monitor reaction progress via TLC or LC-MS. For sterically hindered substrates, microwave-assisted synthesis at 80–100°C improves yields. Post-synthetic purification via flash chromatography (hexane:EtOAc gradients) isolates the product .

Methodological Considerations

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy alongside X-ray crystallography to resolve ambiguous configurations .
  • Stability Testing : Conduct accelerated degradation studies (pH 1–13 buffers, UV light exposure) to identify degradation pathways, with LC-MS tracking byproducts .
  • Biological Assays : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to quantify binding affinities and kinetics .

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